molecular formula C2H5F2N B1345623 2,2-Difluoroethylamine CAS No. 430-67-1

2,2-Difluoroethylamine

Cat. No.: B1345623
CAS No.: 430-67-1
M. Wt: 81.06 g/mol
InChI Key: OVRWUZYZECPJOB-UHFFFAOYSA-N
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Description

2,2-Difluoroethylamine is an organic compound with the molecular formula C2H5F2N. It is a fluorinated amine, characterized by the presence of two fluorine atoms attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoroethylamine can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoro-1-chloroethane with ammonia. The reaction is typically carried out in a pressure-stable and closed reaction vessel, with the reaction mixture being heated to a temperature range of 80°C to 200°C under a pressure range of 1000 to 18000 kPa . Another method involves the reaction of 2,2-difluoroacetamide with a diborane solution in tetrahydrofuran, yielding this compound with a 48% yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to accelerate the reaction between 2,2-difluoro-1-haloethane and ammonia. The reaction is conducted in a solvent with a maximum water content of 15% by volume .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethylamine undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve the replacement of the fluorine atoms with other functional groups. Common reagents include halogens and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxides.

    Reduction Reactions: Reducing agents like sodium borohydride can reduce this compound to simpler amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced amines, respectively .

Scientific Research Applications

2,2-Difluoroethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoroethylamine involves its interaction with molecular targets through electrostatic and hydrogen bonding interactions. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to significant conformational changes. These interactions are crucial in its role as an enzyme inhibitor and in forming stable complexes with proteins .

Properties

IUPAC Name

2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2N/c3-2(4)1-5/h2H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRWUZYZECPJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195621
Record name Ethylamine, 2,2-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430-67-1
Record name Ethanamine, 2,2-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 2,2-difluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 2,2-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethanamine
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Record name 2,2-Difluoroethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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